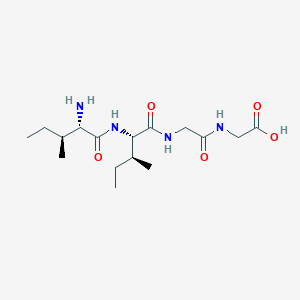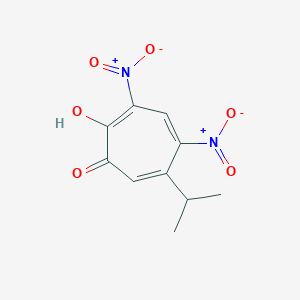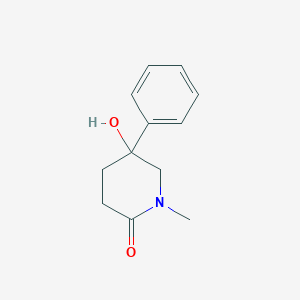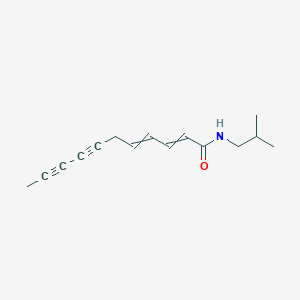![molecular formula C9H27B3O6Sn3 B14248855 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) CAS No. 252228-36-7](/img/structure/B14248855.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) typically involves the reaction of trioxatriborinane with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include boronic acids and stannic oxides.
Reduction: The major products are boranes and stannanes.
Substitution: The products depend on the nucleophile used but generally include substituted boron and tin compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for creating complex molecules.
Biology
The compound has potential applications in biology, particularly in the development of new drugs and diagnostic agents. Its ability to interact with biological molecules can be harnessed for targeted drug delivery and imaging.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique properties may allow it to target specific pathways in diseases, offering new avenues for treatment.
Industry
In the industrial sector, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is being investigated for its use in materials science. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and the production of advanced materials.
Mecanismo De Acción
The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) involves its interaction with molecular targets through its boron and tin centers. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound can bind to enzymes and receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[1,3,5-Trioxane]tris(trimethylstannane): Similar in structure but lacks the boron atoms.
[1,3,5-Trioxaborinane]tris(trimethylstannane): Contains boron but has a different arrangement of atoms.
[1,3,5-Trioxane]tris(triphenylstannane): Similar framework but with triphenylstannane groups instead of trimethylstannane.
Uniqueness
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is unique due to its combination of boron and tin atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
252228-36-7 |
|---|---|
Fórmula molecular |
C9H27B3O6Sn3 |
Peso molecular |
619.9 g/mol |
Nombre IUPAC |
[4,6-bis(trimethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-trimethylstannane |
InChI |
InChI=1S/9CH3.B3O6.3Sn/c;;;;;;;;;4-1-7-2(5)9-3(6)8-1;;;/h9*1H3;;;;/q;;;;;;;;;-3;3*+1 |
Clave InChI |
ZEVHZSMASVVUHA-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)O[Sn](C)(C)C)O[Sn](C)(C)C)O[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)



![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)

![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

